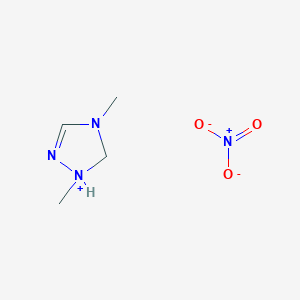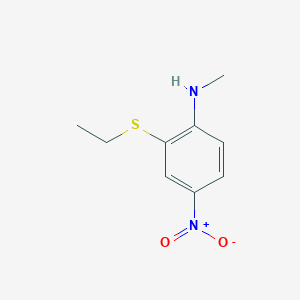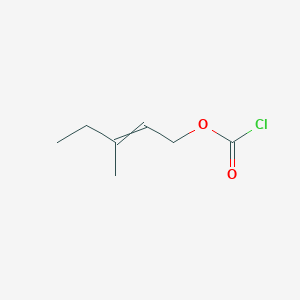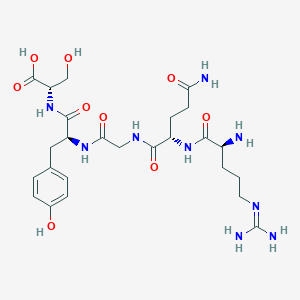
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with hydrazine derivatives, followed by nitration to introduce the nitrate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.
Chemical Reactions Analysis
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can be compared with other triazole derivatives such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Used in catalysis and as a precursor for the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
828268-67-3 |
|---|---|
Molecular Formula |
C4H10N4O3 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;nitrate |
InChI |
InChI=1S/C4H9N3.NO3/c1-6-3-5-7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
InChI Key |
XDOKITHQEBQPNK-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C=N1)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)


![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)

![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)

![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)


![Methyl 2-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzoate](/img/structure/B14223225.png)
